2-Methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound's molecular formula is , with a molecular weight of approximately 389.5 g/mol. It is classified as an organic compound, specifically a benzoate derivative, which incorporates a thiazole moiety and a cyano group, indicating potential biological activity.
The synthesis of 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate typically involves multi-step organic reactions. While specific methods for this exact compound are not detailed in the available literature, compounds with similar structures often utilize strategies such as:
The molecular structure of 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate can be represented by its InChI and SMILES notations:
InChI=1S/C22H19N3O2S/c1-14-4-9-19(15(2)10-14)20-13-28-21(25-20)17(11-23)12-24-18-7-5-16(6-8-18)22(26)27-3/h4-10,12-13,24H,1-3H3/b17-12+This notation provides insight into the compound's connectivity and functional groups. The structure features a benzoate group linked to a thiazole ring via an amino group, with additional substituents that contribute to its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 389.5 g/mol |
| Complexity Rating | 621 |
The chemical reactivity of 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate can be explored through its potential interactions with various reagents:
The mechanism of action for compounds like 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino}benzoate often involves interactions at the molecular level that influence biological pathways:
Data from similar compounds suggest that modifications to the structure can significantly alter biological efficacy and selectivity .
The physical and chemical properties of 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino}benzoate include:
Quantitative analysis of these properties can guide the practical use of the compound in research settings.
The applications of 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino}benzoate are diverse:
Research into such compounds continues to expand their potential applications across various scientific domains .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8